

# Potassium Dehydroandrographolide Succinate (PDAS) in Viral Pneumonia Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Viral pneumonia remains a significant global health challenge, responsible for substantial morbidity and mortality, as highlighted by the COVID-19 pandemic and seasonal influenza outbreaks.[1][2][3] The host's inflammatory response to the viral pathogen, rather than direct viral-mediated injury, is often a primary driver of acute lung injury and Acute Respiratory Distress Syndrome (ARDS).[3] This underscores the need for therapies that possess both antiviral and anti-inflammatory properties.

Potassium dehydroandrographolide succinate (PDAS), also known as "Chuanhuning," is a water-soluble derivative of andrographolide, a major bioactive component of the plant Andrographis paniculata.[4][5] For decades, PDAS and related derivatives have been used clinically in China and other Asian countries to treat a range of inflammatory diseases, including bacterial and viral infections of the respiratory tract.[4][6][7] This technical guide synthesizes the current preclinical and clinical research on PDAS, focusing on its mechanisms of action, experimental validation, and therapeutic potential in the context of viral pneumonia.

## **Pharmacological Profile and Mechanism of Action**



PDAS exerts its therapeutic effects through a multi-modal mechanism, primarily by modulating the host's immune and inflammatory responses. Unlike its parent compound, andrographolide, PDAS exhibits distinct properties, including direct interaction with viral particles and significantly lower cytotoxicity.[4][6]

The core mechanisms of action relevant to viral pneumonia include:

- Inhibition of the NF-κB Signaling Pathway: Viral infections often activate the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to the overproduction of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, which contribute to lung pathology.[4][8] PDAS has been shown to potently suppress this NF-κB activation.[4][6]
   [8]
- Modulation of the NLRP3 Inflammasome: The NLRP3 inflammasome is a key component of
  the innate immune system that, when activated by viral pathogens, triggers the release of
  mature IL-1β and IL-18 and can induce an inflammatory form of cell death called pyroptosis.
   [9][10][11] Dehydroandrographolide, a closely related compound, has been shown to
  suppress NLRP3-mediated pyroptosis, suggesting a similar role for PDAS.[9]
- Reduction of Oxidative Stress: Viral infections can induce significant oxidative stress, further damaging lung tissue. The anti-inflammatory effects of PDAS are associated with the alleviation of this oxidative stress.[4][6][12]
- Direct Virucidal Activity: Mechanistic studies have revealed that PDAS, but not its parent compound andrographolide, can directly interact with Porcine reproductive and respiratory syndrome virus (PRRSV) virions, suggesting a potential mechanism of inhibiting viral entry or replication at an early stage.[4][6]

## **Preclinical Efficacy Data**

The antiviral and anti-inflammatory properties of PDAS have been evaluated in various in vitro and in vivo models. Most detailed mechanistic studies have utilized PRRSV, a virus that causes severe respiratory disease in swine, as a model.[4][6]

## In Vitro Antiviral Activity & Cytotoxicity







Studies on Marc-145 cells (a monkey kidney cell line) and primary porcine alveolar macrophages (PAMs) demonstrate that PDAS exhibits broad-spectrum inhibitory activity against multiple strains of PRRSV with minimal to no cytotoxicity.[4][6]



| Parameter | Compoun<br>d        | Virus<br>Strain(s)                  | Cell Line | Value                 | Selectivity<br>Index (SI) | Reference |
|-----------|---------------------|-------------------------------------|-----------|-----------------------|---------------------------|-----------|
| EC50      | PDAS                | GD-HD,<br>XH-GD,<br>NADC30-<br>like | Marc-145  | 57.1 - 85.4<br>μmol/L | 344 - 515                 | [4][6][8] |
| EC50      | Andrograp<br>holide | GD-HD,<br>XH-GD,<br>NADC30-<br>like | Marc-145  | 11.7 - 15.3<br>μmol/L | 8.3 - 10.8                | [4][6][8] |
| CC50      | PDAS                | N/A                                 | Marc-145  | 29,409<br>μmol/L      | N/A                       | [4][8]    |
| CC50      | Andrograp<br>holide | N/A                                 | Marc-145  | 126.8<br>μmol/L       | N/A                       | [4][8]    |

EC50 (Half-

maximal

Effective

Concentrati

on): The

concentrati

on of a

drug that

gives half

of the

maximal

response.

CC50 (Half-

maximal

Cytotoxic

Concentrati

on): The

concentrati

on of a

drug that



kills half of the cells in

a culture.

Selectivity

Index (SI):

Calculated

as CC<sub>50</sub> /

EC50. A

higher SI

value

indicates a

more

favorable

safety

profile.

## **In Vitro Anti-Inflammatory Activity**

PDAS treatment significantly reduces the production of key pro-inflammatory cytokines induced by viral infection.

| Cytokine | Treatment | Effect in PRRSV-<br>infected Cells   | Reference |
|----------|-----------|--------------------------------------|-----------|
| TNF-α    | PDAS      | Significant reduction in mRNA levels | [4]       |
| IL-6     | PDAS      | Significant reduction in mRNA levels | [4]       |
| IL-1β    | PDAS      | Significant reduction in mRNA levels | [4]       |

## **In Vivo Anti-Inflammatory Efficacy**

While in vivo data for PDAS in viral pneumonia models is limited, studies using a lipopolysaccharide (LPS)-induced lung injury model in mice demonstrate its potent anti-



inflammatory effects. Notably, intratracheal administration of PDAS resulted in an over 80-fold increase in drug availability in the lung tissue compared to intravenous delivery, leading to improved and prolonged local anti-inflammatory efficacy.[7] This suggests that nebulization could be a highly effective delivery route for treating viral pneumonia.[7]

# **Key Signaling Pathways and Mechanisms**

Visualizing the molecular pathways targeted by PDAS is crucial for understanding its therapeutic potential.

#### Inhibition of NF-kB Signaling

Viral infection triggers signaling cascades that lead to the activation of the transcription factor NF-κB, which then moves to the nucleus to promote the expression of inflammatory genes. PDAS intervenes by suppressing this activation.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Emerging Roles of Inflammasomes in Acute Pneumonia PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral treatment for viral pneumonia: current drugs and natural compounds PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral Pneumonia and Acute Respiratory Distress Syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium sodium dehydroandrographolide succinate | 863319-40-8 | Active Biopharma Corp [active biopharma.com]
- 6. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of pulmonary availability and anti-inflammatory effect of dehydroandrographolide succinate via intratracheal and intravenous administration -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. virosin.org [virosin.org]
- 9. The effects and mechanisms of the anti-COVID-19 traditional Chinese medicine, Dehydroandrographolide from Andrographis paniculata (Burm.f.) Wall, on acute lung injury by the inhibition of NLRP3-mediated pyroptosis PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NLRP3 Inflammasome—A Key Player in Antiviral Responses [frontiersin.org]
- 11. The NLRP3 inflammasome in viral infection (Review) PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dehydroandrographolide Alleviates Oxidative Stress, Inflammatory Response, and Pyroptosis in DSS-Induced Colitis Mice by Modulating Nrf2 Signaling Pathway PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potassium Dehydroandrographolide Succinate (PDAS) in Viral Pneumonia Research: A Technical Guide]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b10818304#potassium-dehydroandrographolide-succinate-for-viral-pneumonia-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com